molecular formula C17H37N7O3 B025740 Gusperimus CAS No. 104317-84-2

Gusperimus

Cat. No. B025740
M. Wt: 387.5 g/mol
InChI Key: IDINUJSAMVOPCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gusperimus is an immunosuppressive drug . It is a synthetic analogue of spergualin, a compound isolated from cultures of the soil commensal Bacillus laterosporus . It has been used in trials studying the treatment of Lupus Nephritis, Wegeners Granulomatosis, and Wegener’s Granulomatosis .


Synthesis Analysis

Gusperimus is a derivative of the antitumor antibiotic spergualin . The synthesis of Gusperimus involves the oxidation of the BOC derivative of 4-aminobutanol with Collins reagent to afford the aldehyde. This is followed by condensation with the ylide obtained from the reaction of 3-triphenylphosphonium propionic acid with lithium hexamethyldisilazane .


Molecular Structure Analysis

The molecular structure of Gusperimus is complex. It has a molecular weight of 387.529 and a chemical formula of C17H37N7O3 . The InChI key for Gusperimus is IDINUJSAMVOPCM-UHFFFAOYSA-N .


Chemical Reactions Analysis

Gusperimus has a unique mode of action that affects multiple arms of the immune system . It binds to a regulatory C-terminal motif on heat shock 70 kDa protein (Hsc70) and heat shock 90 kDa protein (Hsp90) . This is thought to reduce the nuclear translocalization of the nuclear factor κB (NF-κB) transcription factor .


Physical And Chemical Properties Analysis

Gusperimus has a molar mass of 387.529 g·mol −1, a log P of -0.933, an acidity (pKa) of 11.588, and a basicity (pKb) of 2.409 .

Scientific Research Applications

Immunological Mechanism and Clinical Applications

Gusperimus, an immunosuppressive drug, exhibits unique effects on various arms of the immune system. It holds clinical significance, particularly in transplant rejection treatment and ANCA-associated vasculitis management (Perenyei, Jayne, & Flossmann, 2014).

Nanoparticle Development for Innate Immunity Modulation

Research in 2020 focused on developing Squalene-Gusperimus nanoparticles (Sq-GusNPs) to enhance the drug's stability and efficacy. This innovation targets controlled release applications in treating various pathologies, including autoimmune diseases and organ transplantation (Navarro Chica et al., 2020).

In Vitro Study on Immunomodulatory Effect

A 2021 study detailed the enhanced immunosuppressive effect of Sq-GusNPs. These nanoparticles showed potential for effective management in inflammatory disorders, including autoimmunity and graft rejection, demonstrating a significant advancement in the controlled drug delivery system (Navarro Chica et al., 2021).

Analysis of Heat Shock Protein Interaction

LF08-0299, a Gusperimus analogue, was analyzed for its interaction with the heat shock protein Hsc70. Understanding this interaction provides insights into the drug's immunosuppressive mechanism, relevant in transplant rejection and autoimmunity treatments (Komesli, Dumas, & Dutartre, 1999).

Long-Term Treatment in Autoimmune Disorders

A study conducted in 2010 investigated the long-term efficacy of Gusperimus in treating relapsing Wegener's Granulomatosis. The research highlighted the drug's role in reducing relapse rates and managing chronic autoimmune conditions (Flossmann & Jayne, 2010).

Safety in Treating Glomerulonephritis

Research on the safety of Gusperimus in treating glomerulonephritis associated with systemic lupus erythematosus emphasized its potential in managing challenging autoimmune diseases with minimal adverse effects (Lorenz et al., 2005).

Safety And Hazards

Gusperimus has been found to exert no nephrotoxicity or hepatotoxicity but can reversibly induce leucocytopenia . It also has potential interactions with other drugs such as Methotrexate, which can increase the risk or severity of adverse effects .

Future Directions

Gusperimus has been proposed to benefit patients with the neurological disease amyotrophic lateral sclerosis (ALS or Lou Gehrig’s disease) . It may also be of use in more common diseases and conditions such as rheumatoid arthritis, Crohn’s disease, lupus erythematosus, and the prevention and therapy of transplant rejection or graft-versus-host disease .

properties

IUPAC Name

N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H37N7O3/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDINUJSAMVOPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H37N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861078
Record name Gusperimus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

H2O > 100 (mg/mL), 0.1N NaOH > 100 (mg/mL), 0.1N HCl > 100 (mg/mL), 95% EtOH > 100 (mg/mL), MeOH > 100 (mg/mL), DMSO > 100 (mg/mL), CHCl3 < 0.2 (mg/mL)
Record name DEOXYSPERGUALIN
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/356894%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Product Name

Gusperimus

CAS RN

98629-43-7
Record name Gusperimus
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98629-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gusperimus [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098629437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gusperimus
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12692
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gusperimus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUSPERIMUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ0ZJ76DO9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gusperimus
Reactant of Route 2
Gusperimus
Reactant of Route 3
Gusperimus
Reactant of Route 4
Reactant of Route 4
Gusperimus
Reactant of Route 5
Reactant of Route 5
Gusperimus
Reactant of Route 6
Gusperimus

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.